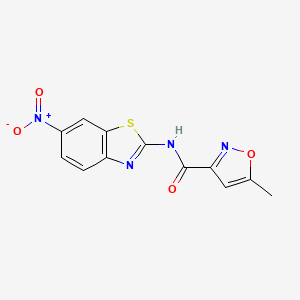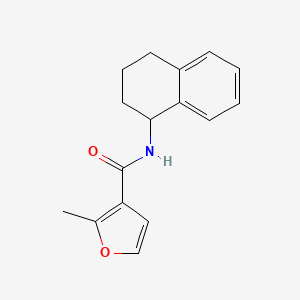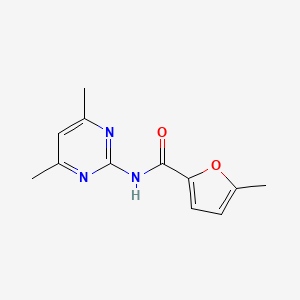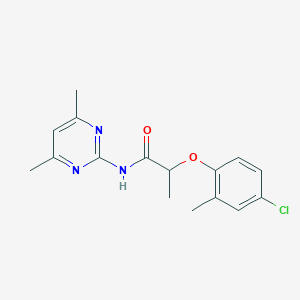![molecular formula C20H20N2O4 B4179539 N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4179539.png)
N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
説明
N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BP897, is a selective dopamine D3 receptor antagonist. Its chemical structure is composed of a pyrrolidine ring, a phenyl group, and a benzodioxine ring. BP897 has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide acts as a selective antagonist of the dopamine D3 receptor, which is primarily located in the mesolimbic and mesocortical dopamine pathways. By blocking the activation of the D3 receptor, N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide reduces the release of dopamine in these pathways, which is thought to contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of dopamine release, the modulation of dopamine receptor signaling, and the regulation of gene expression in the brain. These effects are believed to be responsible for its therapeutic effects in various neurological and psychiatric disorders.
実験室実験の利点と制限
One of the major advantages of N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its selectivity for the dopamine D3 receptor, which allows for more precise targeting of this receptor subtype. However, one of the limitations of N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its relatively short half-life, which can make it difficult to maintain steady-state levels in the body over an extended period of time.
将来の方向性
There are several potential future directions for the study of N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of interest is the development of more potent and selective D3 receptor antagonists, which could have greater therapeutic efficacy and fewer side effects than N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. Another area of interest is the investigation of the role of the D3 receptor in various neurological and psychiatric disorders, which could lead to the development of new treatments for these conditions. Additionally, the use of N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in combination with other drugs or therapies could also be explored as a potential treatment strategy.
科学的研究の応用
N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including drug addiction, schizophrenia, and Parkinson's disease. It has been shown to selectively block dopamine D3 receptors, which are involved in the regulation of reward and motivation, and are implicated in the pathophysiology of these disorders.
特性
IUPAC Name |
N-[4-(pyrrolidine-1-carbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c23-19(15-5-8-17-18(13-15)26-12-11-25-17)21-16-6-3-14(4-7-16)20(24)22-9-1-2-10-22/h3-8,13H,1-2,9-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSXMICJPJWXMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-chloro-6-fluorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B4179461.png)
![3-ethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4179464.png)

![N-1,3-thiazol-2-yl-2-[3-(trifluoromethyl)phenoxy]propanamide](/img/structure/B4179480.png)


![2-ethyl-1-[(2-nitrophenyl)acetyl]piperidine](/img/structure/B4179504.png)
![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenylbutanamide hydrochloride](/img/structure/B4179508.png)
![2-ethyl 4-methyl 3-methyl-5-[(tetrahydro-2-furanylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4179513.png)
![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B4179516.png)



![5-methyl-N-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]-3-isoxazolecarboxamide](/img/structure/B4179545.png)